N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide
Description
The compound N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide features a 1,3-benzodiazole core linked via a propyl chain to a phenoxy group substituted with methoxy and (E)-propenyl moieties.
Properties
IUPAC Name |
N-[[1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazol-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-5-9-19-12-13-22(23(16-19)29-4)30-15-8-14-27-21-11-7-6-10-20(21)25-24(27)17-26(3)18(2)28/h5-7,9-13,16H,8,14-15,17H2,1-4H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKZLAUTZPCRON-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.
Bromination: The final step involves the bromination of the compound to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Overview
The compound features a unique combination of functional groups including a benzodiazole ring, methoxy group, and propenyl group. Its molecular formula is , with a molecular weight of approximately 328.41 g/mol.
Chemistry
N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide serves as a reagent in organic synthesis. Its unique structure allows it to function as a building block for more complex molecules, facilitating the synthesis of derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, suggesting potential therapeutic applications. For example, its derivatives have been tested for their ability to inhibit the growth of Mycobacterium tuberculosis and various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Medicine
The compound is being explored for its potential in treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter activity or protect neuronal cells from oxidative stress. Its mechanism of action likely involves interaction with specific receptors or enzymes related to neuroprotection.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for use in formulations requiring enhanced stability or specific chemical reactivity.
Antimicrobial Activity
A study published in Journal of Medical Microbiology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with this compound compared to control groups, highlighting its potential as an antimicrobial agent .
Anticancer Properties
In vitro studies conducted on breast cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The findings suggest that this compound could be a promising candidate for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structures
Target Compound
- Core : 1H-1,3-benzodiazole.
Analog 1: Benzimidazole-Based Acetamide ()
- Core : 1H-benzimidazole.
- Key Features: The benzimidazole core (vs. benzodiazole) lacks one nitrogen atom, reducing electron density. The compound 2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-propen-1-yl)phenoxy]propyl]-1H-benzimidazol-2-yl]methyl]acetamide shares a propyl-linked phenoxy group but substitutes methoxy with methyl groups. This structural variation may alter solubility and target affinity .
Analog 2: Triazole-Based Acetamides ()
- Core : 1H-1,2,3-triazole.
- Key Features : Compounds like 6a-m (e.g., 6a : 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) utilize a triazole ring, enabling 1,3-dipolar cycloaddition for synthesis. Triazoles offer rigid planar structures but differ in hydrogen-bonding capacity compared to benzodiazoles .
Substituent Analysis
- Target vs. Benzimidazole Analog: The (E)-propenyl group in the target may enhance lipophilicity and π-orbital conjugation compared to the benzimidazole’s 2,5-dimethylphenoxy group.
- Target vs.
Spectroscopic and Structural Data
Infrared Spectroscopy (IR)
- Triazole Analog 6a : Strong C=O stretch at 1671 cm⁻¹ and N-H stretch at 3262 cm⁻¹ .
- Target Compound : Expected C=O stretch near 1670–1680 cm⁻¹, with methoxy C-O at ~1250 cm⁻¹ (similar to 6c , ).
Nuclear Magnetic Resonance (NMR)
Physicochemical and Functional Properties
| Property | Target Compound | Triazole Analog 6a | Benzimidazole Analog (11) |
|---|---|---|---|
| Solubility | Moderate (methoxy enhances) | Low (naphthyl reduces) | Moderate (methyl groups) |
| Lipophilicity (LogP) | Higher (propenyl) | High (naphthyl) | Moderate |
| Bioactivity | Hypothesized kinase inhibition | Antifungal (based on triazoles) | Unknown (structural similarity) |
Biological Activity
N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide is a complex organic compound that has garnered attention for its significant biological activity. This compound features a benzodiazole moiety, a methoxy-substituted phenyl group, and an N-methylacetamide functional group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The structural formula of this compound can be illustrated as follows:
This compound's intricate structure is linked to its diverse biological activities, making it a candidate for various therapeutic applications.
Research indicates that this compound interacts with several biological targets:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown potential as COX inhibitors, which are crucial in managing inflammation and pain. For instance, studies have demonstrated that derivatives exhibit selective inhibition against COX-II with IC50 values ranging from 0.52 μM to 22.25 μM .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 - 22.25 | |
| Anti-inflammatory Activity | 64.28% inhibition | |
| Cytotoxicity against Cancer Cells | Varies by cell line |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of related compounds, it was found that N-{[1-(3-{2-methoxy-4-[prop-enyl]phenoxy}propyl)-benzodiazole]} exhibited significant inhibition of inflammatory markers in vitro. The compound was tested against COX enzymes and demonstrated a notable reduction in prostaglandin E2 production.
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis in breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
